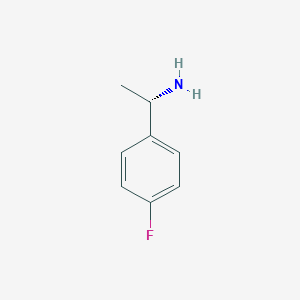

(S)-1-(4-fluorophenyl)ethanamine

Description

Significance of Chirality in Pharmaceutical and Agrochemical Industries

Chirality is of paramount importance in the pharmaceutical and agrochemical industries because the "handedness" of a molecule can dramatically influence its biological activity. pharmabiz.com Receptors, enzymes, and other biological targets within the human body are themselves chiral, leading to specific interactions with chiral drugs. mdpi.com Consequently, one enantiomer of a drug, the eutomer, may produce the desired therapeutic effect, while the other, the distomer, could be less active, inactive, or even cause harmful effects. pharmabiz.comnih.gov The infamous case of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic, underscored the critical need to control chirality in drug development. pharmabiz.comrsc.org

This recognition has led to stringent guidelines from regulatory bodies like the U.S. Food and Drug Administration (FDA), which since 1992 has emphasized the development of single-enantiomer pharmaceuticals. nih.govrsc.org This "chiral switch" policy has driven the industry towards producing enantiomerically pure compounds to enhance efficacy and improve safety profiles. americanpharmaceuticalreview.comresearchgate.net The result is that a majority of modern drugs are chiral, with a steady increase in the number of single-enantiomer products brought to market. rsc.orgamericanpharmaceuticalreview.com

Overview of Chiral Amine Utility as Building Blocks and Catalysts

Chiral amines are highly versatile and valuable in synthetic organic chemistry for two primary reasons: they serve as both chiral building blocks and as catalysts for asymmetric reactions. sigmaaldrich.comnih.gov

As chiral building blocks , they are incorporated into the final structure of a target molecule, imparting the desired chirality. nih.gov Many pharmaceuticals and agrochemicals contain a chiral amine fragment as a key structural motif responsible for their biological function. nih.gov The availability of enantiomerically pure amines allows for the direct and efficient construction of these complex targets. acs.org

As chiral catalysts , amines can accelerate a wide range of chemical reactions and control their stereochemical outcome. rsc.orgalfachemic.com They can function as organocatalysts, activating substrates by forming intermediate enamines or iminium ions. alfachemic.compsu.edu This mode of catalysis is crucial for important transformations like Aldol (B89426) and Mannich reactions, enabling the synthesis of optically enriched products with high selectivity. alfachemic.com Furthermore, chiral amines are frequently used as ligands in metal-based catalytic systems, which are essential for processes like asymmetric hydrogenation. nih.govpsu.edu

Introduction to (S)-1-(4-Fluorophenyl)ethanamine as a Key Chiral Intermediate

Within the extensive family of chiral amines, This compound stands out as a significant chiral intermediate. Its structure combines a chiral ethylamine (B1201723) backbone with a fluorine-substituted phenyl ring. The fluorine atom can influence the molecule's electronic properties and binding interactions, making it a valuable component in medicinal chemistry. This compound is frequently utilized as a building block in the synthesis of active pharmaceutical ingredients (APIs) and serves as a crucial tool for chemists seeking to introduce a specific stereocenter into a target molecule. chemicalbook.comchemicalbook.com Its applications extend to its use as a chiral resolving agent and as a precursor for more complex chiral ligands and catalysts, highlighting its versatility and importance in modern asymmetric synthesis. chemicalbook.com

This compound

This section provides a detailed look at the properties, synthesis, and applications of this key chiral amine.

Chemical and Physical Properties

This compound is a liquid at room temperature with properties that make it a useful reagent in various chemical transformations. sigmaaldrich.com Key physical and chemical data are summarized below.

| Property | Value |

| Molecular Formula | C₈H₁₀FN |

| Molecular Weight | 139.17 g/mol sigmaaldrich.comnih.gov |

| Appearance | Liquid sigmaaldrich.com |

| Boiling Point | 76 °C at 22 mmHg chemicalbook.comchemwhat.com |

| Density | 1.03 g/cm³ chemicalbook.com or 1.059 g/mL at 25 °C chemicalbook.com |

| Refractive Index | 1.501 chemicalbook.com or 1.502 chemicalbook.com |

| CAS Number | 66399-30-2 chemicalbook.comchemwhat.com |

Synthesis and Resolution Methods

The production of enantiomerically pure this compound is critical for its use in pharmaceuticals and fine chemicals. Several methods are employed for its synthesis and resolution.

Reductive Amination: A primary route for synthesizing chiral amines is the asymmetric reductive amination of the corresponding ketone. acs.orgjocpr.com In this case, 4-fluoroacetophenone is converted into the amine using an amine source, such as ammonia (B1221849) or an ammonium (B1175870) salt, and a reducing agent. acs.org To achieve the desired (S)-enantiomer with high selectivity, a chiral catalyst, often a transition metal complex with a chiral ligand (e.g., Ruthenium or Iridium-based), is employed to control the stereochemical outcome of the reduction. acs.orgresearchgate.net

Enzymatic Kinetic Resolution: Another common and highly efficient method is enzymatic kinetic resolution. nih.govnih.gov This technique starts with a racemic mixture of 1-(4-fluorophenyl)ethanamine (B1330211). A specific enzyme, often a lipase (B570770) like Candida antarctica lipase B (CAL-B), is used to selectively acylate one of the enantiomers (typically the (R)-enantiomer) at a faster rate than the other. rsc.orgacs.org This process leaves the unreacted (S)-enantiomer in high enantiomeric purity. oup.com The resulting acylated (R)-amide can then be easily separated from the desired (S)-amine. nih.gov

Applications in Asymmetric Synthesis

This compound is a valuable component in the toolkit of synthetic organic chemists for creating other chiral molecules.

Chiral Auxiliary: The amine can be temporarily attached to a non-chiral substrate to guide a subsequent chemical reaction to occur stereoselectively. After the reaction, the auxiliary is cleaved, having fulfilled its role of inducing chirality in the product molecule.

Synthesis of Chiral Ligands: This amine serves as a starting material for the synthesis of more complex chiral ligands. These ligands are then coordinated to metal centers to create highly effective catalysts for a broad range of asymmetric transformations, such as hydrogenations and C-C bond-forming reactions. nih.gov Its derivatives have been used to form coordination complexes with metals like palladium. chemicalbook.com

Use as a Chiral Resolving Agent

Beyond its role as a building block, this compound is an effective chiral resolving agent. This application leverages its basic nature to separate racemic mixtures of chiral acids.

The process involves reacting the racemic acid with the pure (S)-amine. This acid-base reaction forms a pair of diastereomeric salts. Diastereomers, unlike enantiomers, have different physical properties, such as solubility. This difference allows for their separation by methods like fractional crystallization. Once one of the diastereomeric salts is isolated, the pure chiral acid can be liberated by treatment with a strong acid, and the resolving agent can be recovered.

Structure

3D Structure

Propriétés

IUPAC Name |

(1S)-1-(4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10FN/c1-6(10)7-2-4-8(9)5-3-7/h2-6H,10H2,1H3/t6-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGCLEUGNYRXBMZ-LURJTMIESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC=C(C=C1)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10FN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66399-30-2 | |

| Record name | (S)-1-(4-Fluorophenyl)-ethylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis Methodologies for S 1 4 Fluorophenyl Ethanamine

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to directly produce the desired (S)-enantiomer from a prochiral starting material, offering an efficient route to the target molecule.

Asymmetric Reduction Methods

A common precursor to (S)-1-(4-fluorophenyl)ethanamine is 4-fluoroacetophenone. Asymmetric reduction of the ketone functionality is a primary strategy to establish the chiral center.

The asymmetric reduction of prochiral ketones, like 4-fluoroacetophenone, into chiral secondary alcohols is a well-established method. wikipedia.orgnih.gov These chiral alcohols can then be converted to the corresponding chiral amines. A notable approach involves the use of chiral oxazaborolidine catalysts, often referred to as the Corey-Bakshi-Shibata (CBS) reduction. researchgate.netyoutube.com This method utilizes a catalytic amount of a chiral oxazaborolidine and a stoichiometric amount of a borane (B79455) source, such as borane-dimethyl sulfide (B99878) complex (BH3•SMe2), to achieve high enantioselectivity. nih.govresearchgate.net The chiral environment created by the catalyst directs the hydride delivery to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. youtube.com

Transition metal catalysts are also employed for the enantioselective reduction of ketones. wikipedia.org Catalytic systems based on rhodium, ruthenium, and iridium, in combination with chiral ligands, have demonstrated high efficiency and enantioselectivity in the hydrogenation of ketones. wikipedia.orgresearchgate.net These methods often utilize hydrogen gas or transfer hydrogenation reagents like isopropanol (B130326) or formic acid as the reductant. wikipedia.org

Table 1: Examples of Chiral Catalysts in the Asymmetric Reduction of Ketones

| Catalyst Type | Reductant | Key Features |

| Oxazaborolidine (CBS) | Borane (e.g., BH3•SMe2) | High enantioselectivity for a range of ketones. researchgate.netyoutube.com |

| Ru- or Rh-based complexes with chiral ligands | H2, Isopropanol, Formic Acid | Efficient for asymmetric hydrogenation and transfer hydrogenation. wikipedia.orgresearchgate.net |

Reductive amination involves the reaction of a ketone with an amine to form an imine, which is then reduced to the desired amine. To achieve enantioselectivity, a chiral auxiliary can be employed. wikipedia.org A chiral amine can be reacted with 4-fluoroacetophenone to form a chiral imine or enamine, which is then diastereoselectively reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched this compound. Common chiral auxiliaries include those derived from amino acids or other readily available chiral sources. researchgate.net

Another approach is the direct asymmetric reductive amination of ketones. google.com This method uses a chiral catalyst, often a transition metal complex with a chiral phosphine (B1218219) ligand, to directly convert the ketone and an ammonia (B1221849) source to the chiral amine in a single step. google.com For instance, iridium complexes with chiral ligands have been shown to be effective for the direct asymmetric reductive amination of aryl ketones. google.com

Asymmetric Amination Reactions

Asymmetric amination reactions offer a direct route to chiral amines by introducing the amino group enantioselectively. While less common for the synthesis of simple primary amines like this compound compared to reductive amination, various methods are under development. These can include the use of chiral catalysts to mediate the addition of an amine equivalent to a suitable precursor.

Biocatalytic Approaches for Enantioselective Production

Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high enantioselectivity under mild reaction conditions. Imine reductases (IREDs) are a class of enzymes that can catalyze the asymmetric reduction of imines to amines. digitellinc.com In a chemoenzymatic approach, 4-fluoroacetophenone can be reacted with an amine source to form the corresponding imine in situ, which is then enantioselectively reduced by an IRED to produce this compound with high enantiomeric excess. digitellinc.comwhiterose.ac.uk

Reductive aminases (RedAms) are another class of enzymes that can directly convert ketones to chiral amines using an amine donor. whiterose.ac.uk Fungal reductive aminases have been successfully applied to the reductive amination of fluorinated acetophenones with ammonia, yielding β-fluoro primary amines with high conversion and enantioselectivity. whiterose.ac.uk

Table 2: Biocatalytic Methods for this compound Synthesis

| Enzyme Class | Reaction Type | Key Advantages |

| Imine Reductase (IRED) | Asymmetric imine reduction | High enantioselectivity, mild reaction conditions. digitellinc.com |

| Reductive Aminase (RedAm) | Direct reductive amination | One-step conversion from ketone to amine. whiterose.ac.uk |

Kinetic Resolution Techniques for Racemic Mixtures

Kinetic resolution is a method used to separate a racemic mixture of enantiomers. wikipedia.org This technique relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, resulting in the enrichment of the less reactive enantiomer. wikipedia.org

For the resolution of racemic 1-(4-fluorophenyl)ethanamine (B1330211), various methods can be employed. One common approach is enzymatic kinetic resolution. Lipases are frequently used to selectively acylate one enantiomer of the amine, allowing for the separation of the acylated product from the unreacted enantiomer. google.com

Another strategy involves the use of chiral acids to form diastereomeric salts with the racemic amine. Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. Subsequent treatment of the separated diastereomeric salt with a base liberates the enantiomerically pure amine.

Dynamic kinetic resolution (DKR) is an advanced technique that combines kinetic resolution with in situ racemization of the slower-reacting enantiomer. cas.cn This allows for the theoretical conversion of the entire racemic starting material into a single enantiomer of the product, with yields exceeding the 50% limit of classical kinetic resolution. cas.cn Chemoenzymatic dynamic kinetic resolution processes have been developed for chiral amines, often coupling an enzyme for the resolution step with a metal catalyst for the racemization. su.se

Diastereomeric Salt Formation with Chiral Acids

One of the most established and industrially viable methods for separating enantiomers of racemic amines is through the formation of diastereomeric salts using a chiral resolving agent. researchgate.netlibretexts.org This technique leverages the principle that while enantiomers possess identical physical properties, diastereomers exhibit different solubilities, melting points, and other characteristics, allowing for their separation by conventional physical methods like fractional crystallization. libretexts.orgaiche.org For a racemic base like 1-(4-fluorophenyl)ethanamine, chiral acids are the resolving agents of choice.

Naturally occurring chiral acids such as L-(+)-tartaric acid and L-(-)-malic acid are frequently employed for the resolution of racemic bases due to their availability, optical purity, and effectiveness. libretexts.orglibretexts.org The reaction of racemic 1-(4-fluorophenyl)ethanamine with an enantiomerically pure chiral acid, for instance L-(+)-tartaric acid, yields a mixture of two diastereomeric salts: [(S)-amine·L-acid] and [(R)-amine·L-acid].

The selection of the chiral acid and the solvent system is critical, as it dictates the difference in solubility between the two diastereomeric salts. psu.edu In the resolution of the structurally similar 1-phenylethylamine (B125046), the choice of solvent (e.g., methanol (B129727) vs. water) was shown to influence not only the yield and enantiomeric purity but also which enantiomer preferentially crystallizes. psu.edu A similar empirical approach is necessary to optimize the resolution of 1-(4-fluorophenyl)ethanamine.

Once the initial crystallization has yielded a solid enriched in one diastereomer, further purification is achieved through recrystallization. aiche.org This process involves dissolving the diastereomeric salt crystals in a suitable solvent or solvent mixture at an elevated temperature and then allowing the solution to cool, promoting the formation of purer crystals. The effectiveness of this step is monitored by measuring the optical rotation of the material; the recrystallization process is repeated until a constant rotation value is achieved, indicating that the salt is diastereomerically pure. libretexts.org

The choice of solvent is paramount and often determined through screening various options to find a system where the desired diastereomeric salt has low solubility while the undesired diastereomer remains in the mother liquor. researchgate.net For the resolution of DL-leucine with a tartaric acid derivative, multi-stage crystallization was employed to achieve high enantiomeric excess (ee). rsc.org

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution (EKR) offers a highly selective and environmentally benign alternative to classical resolution methods. nih.gov This technique utilizes enzymes, most commonly lipases, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much higher rate than the other. researchgate.net For racemic amines, EKR is typically achieved through enantioselective acylation.

In this process, the racemic amine is treated with an acyl donor in the presence of a lipase (B570770). The enzyme selectively acylates one enantiomer (e.g., the R-enantiomer), converting it into an amide, while leaving the other enantiomer (the desired S-enantiomer) largely unreacted. The resulting mixture of the (S)-amine and the (R)-amide can then be easily separated due to their different chemical properties. Lipases such as Candida antarctica lipase B (often immobilized as Novozym 435) and Candida rugosa lipase have demonstrated high enantioselectivity in the resolution of various amines and related compounds. nih.govmdpi.comresearchgate.net The choice of acyl donor (e.g., vinyl acetate (B1210297), isopropenyl acetate, or ethyl acetate) and solvent (e.g., toluene, heptane) can significantly impact the reaction's efficiency and selectivity (E-value). researchgate.netmdpi.com

| Substrate | Enzyme | Acyl Donor | Solvent | Conversion (%) | Product ee (%) | E-Value | Reference |

|---|---|---|---|---|---|---|---|

| (R,S)-1-phenylethanol | Burkholderia cepacia lipase | Vinyl acetate | n-heptane/[EMIM][BF4] | 40.1 | 98.9 | >200 | researchgate.net |

| (R,S)-1-(isopropylamine)-3-phenoxy-2-propanol | Candida rugosa lipase MY | Isopropenyl acetate | Toluene/[EMIM][BF4] | 28.2 | 96.2 | 67.5 | mdpi.com |

| p-cyanophenyl MBH butyrate | P. cepacia lipase (PCL) | Water (Hydrolysis) | Phosphate Buffer/Toluene | ~50 | >99 (alcohol) | >200 | nih.gov |

Chromatographic Chiral Separation (e.g., SFC)

Chromatographic techniques provide a powerful analytical and preparative tool for the separation of enantiomers. Supercritical Fluid Chromatography (SFC) has emerged as a preferred method for chiral separations due to its speed, efficiency, and reduced environmental impact compared to traditional High-Performance Liquid Chromatography (HPLC). chromatographytoday.comresearchgate.net SFC utilizes carbon dioxide in its supercritical state as the primary mobile phase, often with a small amount of a polar modifier like methanol or ethanol. chromatographytoday.com

The separation is achieved using a chiral stationary phase (CSP), which contains a chiral selector that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from derivatized cellulose (B213188) or amylose (B160209) (e.g., Chiralcel® and Chiralpak® series), are widely used and have a high success rate for resolving a broad range of chiral compounds. researchgate.netphenomenex.com The selection of the appropriate CSP and mobile phase modifier is crucial for achieving baseline separation of the enantiomers of 1-(4-fluorophenyl)ethanamine. fagg.be

| Parameter | Typical Conditions | Reference |

|---|---|---|

| Columns (CSPs) | Chiralpak AD, AS; Chiralcel OD, OJ | researchgate.net |

| Mobile Phase | CO2 with modifier (Methanol or Isopropanol) | researchgate.net |

| Additives (for basic compounds) | 0.5% Isopropylamine (IPAm) or Diethylamine (DEA) in modifier | researchgate.net |

| Temperature | 10 - 40 °C | chromatographytoday.comresearchgate.net |

| Backpressure | 120 - 200 bar | chromatographytoday.comresearchgate.net |

Dynamic Kinetic Resolution (DKR) and Dynamic Thermodynamic Resolution (DTR)

While standard kinetic resolution is effective, its maximum theoretical yield for the desired enantiomer is limited to 50%. Dynamic Kinetic Resolution (DKR) overcomes this limitation by integrating the kinetic resolution step with an in-situ racemization of the unreacted substrate. diva-portal.orgorganic-chemistry.org This allows for the theoretical conversion of 100% of the starting racemic material into a single, desired enantiomer.

For primary amines, a common DKR strategy combines enzymatic acylation (as in EKR) with a metal-based racemization catalyst. organic-chemistry.orgnih.gov A palladium nanocatalyst, for example, can effectively racemize the (S)-amine as it is left unreacted by the lipase. organic-chemistry.orgnih.gov This newly formed racemate re-enters the cycle, where the R-enantiomer is again selectively acylated. The process continues until all of the initial racemic amine is converted into the single, enantiomerically pure (R)-amide, which can then be hydrolyzed to the (R)-amine. To obtain the (S)-enantiomer, one would need a lipase with the opposite stereopreference or a different enzymatic system. DKR represents a highly efficient and atom-economical approach to chiral amine synthesis, achieving both high yields and excellent enantiomeric excess. organic-chemistry.org

Novel Synthetic Pathways and Process Intensification

Recent research has moved beyond traditional batch synthesis methods, exploring innovative strategies that offer higher efficiency, safety, and environmental compatibility. These approaches are critical for meeting the growing demand for enantiopure amines in various industrial applications.

Continuous flow chemistry has emerged as a powerful technology for the synthesis of active pharmaceutical ingredients (APIs) and their intermediates. researchgate.net This approach involves performing chemical reactions in a continuously flowing stream within a network of tubes or microreactors. The application of continuous flow reactors to the synthesis of chiral amines like this compound offers significant advantages over conventional batch processing. worktribe.com

One of the primary benefits of flow chemistry is the enhanced control over reaction parameters such as temperature, pressure, and residence time. researchgate.net The high surface-area-to-volume ratio in microreactors allows for superior heat and mass transfer, leading to more consistent product quality and often higher yields. rsc.org This precise control is particularly advantageous for reactions that are highly exothermic or involve hazardous reagents, as the small reaction volume at any given time minimizes safety risks. worktribe.comrsc.org

For instance, catalytic hydrogenations, a common method for producing amines, can be performed more safely and efficiently in a continuous flow setup. A packed-bed reactor containing a heterogeneous catalyst can be used to achieve high throughput and chemoselectivity, often at lower pressures and temperatures than in a batch reactor. nih.govmdpi.com This methodology avoids the challenges associated with catalyst filtration and handling in large-scale batch operations.

Table 1: Advantages of Continuous Flow Synthesis

| Feature | Benefit in this compound Synthesis |

|---|---|

| Enhanced Safety | Small reactor volumes minimize the risk associated with handling potentially hazardous reagents and exothermic reactions. worktribe.comrsc.org |

| Precise Process Control | Superior control over temperature, pressure, and mixing leads to improved yield and purity. researchgate.net |

| Increased Efficiency | Shorter reaction times and higher throughput can be achieved. rsc.orgnih.gov |

| Scalability | Scaling up production is achieved by running the system for longer periods, avoiding the need to re-optimize for larger reactors. |

| Process Intensification | Multiple reaction and work-up steps can be combined into a single continuous operation. worktribe.com |

The principles of green chemistry are increasingly influencing the design of synthetic routes for pharmaceutical intermediates. The goal is to develop processes that are more environmentally benign, economically viable, and safer for chemists to operate.

A key area of focus is the use of catalytic methods, particularly asymmetric catalysis, to generate the desired enantiomer of 1-(4-fluorophenyl)ethanamine. This avoids the need for classical resolution of a racemic mixture, which is inherently wasteful as it discards at least 50% of the material. Biocatalysis, using enzymes such as lipases or transaminases, represents a powerful green alternative. google.com Enzymes operate under mild conditions (neutral pH, room temperature) in aqueous media and exhibit high enantioselectivity, reducing the need for hazardous reagents and solvents. google.com

Another green chemistry principle is the reduction of hazardous waste. This can be achieved by replacing stoichiometric reagents with catalytic alternatives and minimizing the use of protecting groups, which add steps and generate waste. For example, direct reductive amination of 4-fluoroacetophenone offers a more atom-economical route to the target amine compared to multi-step sequences.

The choice of solvents is also a critical consideration. Traditional organic solvents are often volatile, flammable, and toxic. The adoption of greener solvents, such as water, supercritical fluids, or bio-derived solvents, can significantly reduce the environmental impact of the synthesis. Furthermore, continuous flow processes can contribute to green chemistry goals by reducing solvent consumption and enabling easier solvent recycling. worktribe.com

Table 2: Green Chemistry Approaches in Amine Synthesis

| Principle | Application to this compound Synthesis |

|---|---|

| Catalysis | Use of asymmetric catalysts or enzymes (e.g., transaminases) for direct, enantioselective synthesis, avoiding wasteful resolution steps. google.com |

| Atom Economy | Employing reactions like direct reductive amination to maximize the incorporation of starting materials into the final product. |

| Safer Solvents & Reagents | Replacing hazardous chemicals with greener alternatives, such as using biocatalysis in aqueous media. google.com |

| Energy Efficiency | Utilizing methods that operate at ambient temperature and pressure, such as enzymatic reactions or optimized flow processes. nih.gov |

| Waste Prevention | Designing synthetic routes that minimize by-products and avoid the use of protecting groups. |

By integrating novel technologies like continuous flow reactors and adhering to the principles of green chemistry, the synthesis of this compound can be made more efficient, sustainable, and cost-effective.

Applications of S 1 4 Fluorophenyl Ethanamine in Asymmetric Synthesis

As a Chiral Building Block

The inherent chirality of (S)-1-(4-fluorophenyl)ethanamine allows it to serve as a chiral auxiliary or a key structural component in the synthesis of enantiomerically enriched compounds. Its amine functionality provides a handle for further chemical modifications, while the stereocenter dictates the spatial arrangement of newly formed bonds.

Construction of Complex Chiral Molecules

This compound and its derivatives have been instrumental in the synthesis of various complex and biologically active molecules. For instance, the closely related p-fluoroaniline has been utilized in the one-pot alkylation of chiral aldimines to produce alkylated chiral amines with high yields and diastereomeric ratios. This methodology has been successfully applied to the synthesis of natural products like romneine, a benzylisoquinoline alkaloid. nih.govrsc.org

In a notable example, the chiral ligand L5, derived from thiophene-2,5-dicarboxylic acid and an enantiopure amino alcohol, was used in a copper-catalyzed Friedel-Crafts asymmetric alkylation to synthesize (S)-3-(1-(4-Fluorophenyl)-2-nitroethyl)-1H-indole with a good yield and enantioselectivity. snnu.edu.cn This demonstrates the indirect but crucial role of related chiral synthons in accessing complex structures containing the 4-fluorophenyl ethylamine (B1201723) motif.

Stereoselective Formation of Carbon-Carbon and Carbon-Heteroatom Bonds

The stereogenic center in this compound plays a pivotal role in directing the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds with high stereoselectivity. When used as a chiral auxiliary, the amine is temporarily incorporated into a substrate, guiding the approach of a reactant to a specific face of the molecule. After the desired stereoselective transformation, the auxiliary can be cleaved and recycled.

While specific examples detailing the use of this compound in diastereoselective alkylations are not abundant in readily available literature, the principle is well-established with similar chiral amines. osi.lvrsc.org For example, the diastereoselective C-alkylation of aldimines derived from chiral aldehydes and p-fluoroaniline, a structural analog, proceeds with high yields and diastereoselectivity. nih.govrsc.org This suggests the potential of this compound to act as an effective chiral auxiliary in similar transformations.

Role in Multi-component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a complex product, are powerful tools in diversity-oriented synthesis. The Ugi and Passerini reactions are prominent examples of MCRs that are frequently employed in the synthesis of peptidomimetics and other biologically active compounds. researchgate.netbeilstein-journals.orgnih.gov

The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide. The amine component, such as this compound, introduces a key element of stereochemical diversity into the final product. The general mechanism involves the formation of an imine from the aldehyde and amine, which is then attacked by the isocyanide and the carboxylate. nih.gov

The Passerini three-component reaction (P-3CR) combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to yield an α-acyloxy amide. While the amine is not a direct component, derivatives of this compound could be incorporated into the other reactants to introduce chirality.

These reactions are instrumental in generating libraries of structurally diverse compounds for drug discovery. beilstein-journals.org

As a Chiral Ligand in Catalysis

The amine functionality of this compound allows for its transformation into a variety of chiral ligands. These ligands can coordinate to a metal center, creating a chiral environment that enables the catalysis of asymmetric reactions with high enantioselectivity.

Transition Metal-Catalyzed Asymmetric Transformations

Ligands derived from chiral amines are widely used in transition metal catalysis, particularly with palladium. snnu.edu.cnscilit.com These chiral palladium complexes can catalyze a range of asymmetric transformations, including C-H activation and cyclization reactions, leading to the synthesis of valuable chiral products.

Palladium-Catalyzed Cyclopalladation and C-H Activation

Palladium-catalyzed C-H activation has emerged as a powerful strategy for the direct functionalization of otherwise inert C-H bonds. snnu.edu.cnnih.govnih.gov Chiral ligands play a crucial role in rendering these reactions enantioselective. Ligands derived from chiral amines can direct the palladium catalyst to a specific C-H bond and control the stereochemical outcome of the subsequent bond formation.

For instance, chiral mono-N-protected α-amino-O-methylhydroxamic acid (MPAHA) ligands have been developed for the enantioselective Pd(II)-catalyzed cross-coupling of methylene (B1212753) β-C(sp³)–H bonds in cyclobutanecarboxylic acid derivatives with arylboron reagents, achieving high yields and enantioselectivities. nih.gov While not directly derived from this compound, this highlights the potential of chiral amine-based ligands in such transformations.

Cyclopalladation is a process where a palladium atom coordinates to a donor atom (like the nitrogen in an amine) and subsequently activates a C-H bond on the same molecule to form a cyclic palladium complex, known as a palladacycle. These palladacycles are key intermediates in many catalytic C-H functionalization reactions. The use of chiral amines can lead to the formation of chiral palladacycles, which can then participate in enantioselective catalytic cycles.

| Reaction Type | Catalyst/Ligand System | Substrate | Product | Yield (%) | ee/dr | Reference |

| Friedel-Crafts Alkylation | Cu(OTf)₂ / L5 | Indole, β-nitrostyrene | (S)-3-(1-(4-Fluorophenyl)-2-nitroethyl)-1H-indole | up to 76 | up to 81% ee | snnu.edu.cn |

| C-H Arylation | Pd(II) / MPAHA Ligand | Cyclobutanecarboxylic acid derivative, Arylboron reagent | α-Chiral quaternary cyclobutanecarboxylate | High | High | nih.gov |

| Ugi Reaction | - | Aldehyde, Amine , Carboxylic acid, Isocyanide | α-Acylamino amide | General | Diastereoselective | nih.gov |

| C-Alkylation | - | Chiral aldimine derived from p-fluoroaniline, Triethylborane | Alkylated chiral amine | High | High | nih.govrsc.org |

Application in Enantioselective Addition Reactions (e.g., diethylzinc (B1219324) to aryl aldehydes)

The enantioselective addition of organometallic reagents, such as diethylzinc, to prochiral aldehydes is a fundamental carbon-carbon bond-forming reaction for the synthesis of chiral secondary alcohols. The success of this transformation hinges on the use of effective chiral ligands that can coordinate to the metal center and create a chiral environment, thereby directing the approach of the nucleophile to one of the enantiotopic faces of the aldehyde.

While direct and extensive studies on ligands derived specifically from this compound for the enantioselective addition of diethylzinc to aryl aldehydes are not widely documented in publicly available research, the broader class of chiral β-amino alcohols and related structures derived from 1-phenylethylamine (B125046) have been successfully employed as catalysts in this reaction. nih.govmdpi.comrsc.orgresearchgate.netcapes.gov.br These precedents strongly suggest the potential of this compound derivatives in this context. For instance, chiral 1,3-aminonaphthols, synthesized through a Betti-type reaction involving (S)-1-phenylethylamine, have been used as ligands in the enantioselective addition of diethylzinc to aldehydes, yielding the corresponding chiral alcohols with good enantioselectivity. nih.gov The introduction of a fluorine atom on the phenyl ring, as in this compound, could modulate the electronic properties of the resulting ligand, potentially influencing its catalytic activity and the stereoselectivity of the reaction.

The general approach involves the in-situ formation of a chiral catalyst by reacting the amino alcohol ligand with the diethylzinc reagent. This complex then coordinates with the aldehyde, facilitating the stereoselective transfer of an ethyl group. The steric and electronic features of the chiral ligand are crucial in determining the degree of enantiomeric excess (ee) of the product alcohol.

Table 1: Representative Enantioselective Diethylzinc Addition to Benzaldehyde Catalyzed by Chiral Amino Alcohol Ligands

| Entry | Chiral Ligand Type | Aldehyde | Product | Yield (%) | ee (%) | Reference |

| 1 | Monoterpene-based aminodiol | Benzaldehyde | (R)-1-Phenyl-1-propanol | High | up to 82 | mdpi.com |

| 2 | Chiral 1,4-aminoalkylphenol | Benzaldehyde | 1-Phenyl-1-propanol | 95 | 82 | researchgate.net |

| 3 | Aziridino alcohol | Benzaldehyde | 1-Phenyl-1-propanol | - | up to 90 | capes.gov.br |

| 4 | Linear β-amino alcohol | Aromatic aldehydes | Chiral aryl carbinols | High | - | nih.gov |

This table presents data for conceptually similar chiral amino alcohol ligands to illustrate the general effectiveness of this ligand class in the enantioselective diethylzinc addition. Specific data for ligands derived directly from this compound is not available in the provided search results.

Precursor for Aminophosphine (B1255530) Ligands in Asymmetric Catalysis

Chiral phosphine (B1218219) ligands are paramount in asymmetric catalysis, particularly in transition metal-catalyzed reactions such as asymmetric hydrogenation. This compound serves as a valuable chiral scaffold for the synthesis of P,N-ligands, which are phosphine ligands containing both phosphorus and nitrogen donor atoms. These ligands can chelate to a metal center, creating a well-defined chiral environment that can induce high enantioselectivity in catalytic transformations.

The synthesis of chiral aminophosphine ligands often starts from readily available chiral building blocks like 1-phenylethylamine. researchgate.netrsc.orgrsc.org A common synthetic route involves the transformation of the chiral amine into a chiral amino alcohol, which is then converted to a leaving group (e.g., a tosylate or mesylate). Subsequent nucleophilic substitution with a phosphide (B1233454) source yields the desired aminophosphine. rsc.org Alternatively, phosphine-aminophosphine ligands can be prepared through a multi-step synthesis from (S)-1-phenylethylamine. researchgate.net These ligands have proven to be effective in rhodium-catalyzed asymmetric hydrogenations of various olefins, such as enamides and β-dehydroamino acid esters. researchgate.net

The modular nature of the synthesis allows for the fine-tuning of the steric and electronic properties of the ligand by modifying the substituents on both the nitrogen and phosphorus atoms, as well as the backbone of the chiral amine. The fluorine substituent in this compound can impart specific electronic characteristics to the resulting aminophosphine ligand, which can influence its interaction with the metal center and the substrate, thereby affecting the catalyst's activity and enantioselectivity.

Organocatalytic Applications

In addition to serving as precursors for metal-coordinating ligands, derivatives of this compound can also function as organocatalysts. Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally benign alternative to metal-based catalysis.

Chiral amines and their derivatives are frequently used as organocatalysts in asymmetric aldol (B89426) reactions. The catalytic cycle typically involves the formation of a chiral enamine intermediate from the reaction of the ketone substrate with the chiral amine catalyst. This enamine then reacts with the aldehyde, and subsequent hydrolysis releases the chiral β-hydroxy ketone product and regenerates the catalyst. Proline and its derivatives are well-known organocatalysts for aldol reactions. semanticscholar.orgresearchgate.net Chiral 1-phenylethylamine has been incorporated into chiral auxiliaries used in diastereoselective aldol reactions, demonstrating the utility of this structural motif in controlling the stereochemistry of this important C-C bond-forming reaction. nih.gov

Derivatives of this compound, such as chiral amino alcohols or diamines, can also be envisioned as organocatalysts for the enantioselective addition of diethylzinc to aldehydes, operating through a mechanism similar to that of their metal-catalyzed counterparts but without the explicit addition of a metal salt.

The asymmetric Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another cornerstone of asymmetric synthesis. Chiral amines can catalyze this reaction through the formation of a chiral iminium ion or enamine intermediate. For instance, the asymmetric Michael reaction of 2-methyltetrahydrothiophen-3-one (B78238) with various electrophilic alkenes has been successfully carried out using an imine derived from (R)-1-phenylethylamine, affording the products in good yields and with excellent stereoselectivity. nih.gov This highlights the potential of imines derived from this compound to act as chiral intermediates in similar transformations. Furthermore, chiral thiourea (B124793) organocatalysts derived from 1,2-diphenylethylenediamine have been effectively used in asymmetric Michael additions of nitroalkenes. rsc.org

The Mannich reaction, which involves the aminoalkylation of a carbon nucleophile, is a powerful tool for the synthesis of β-amino carbonyl compounds. Asymmetric versions of this reaction often employ chiral catalysts to control the stereochemical outcome. While direct catalysis by this compound derivatives is not extensively reported, the broader class of chiral amines and their derivatives are known to be effective. For example, mechanochemical asymmetric three-component Mannich reactions have been catalyzed by (S)-proline in the presence of a chiral diol, even with unreactive arylamines. rsc.org The development of catalysts based on the this compound scaffold for these reactions is an area of ongoing interest.

Table 2: Application of Chiral Amine Derivatives in Asymmetric Michael and Mannich Reactions

| Reaction Type | Chiral Amine Derivative | Substrates | Key Features | Reference |

| Michael Addition | Imine from (R)-1-phenylethylamine | 2-Methyltetrahydrothiophen-3-one and electrophilic alkenes | Excellent stereoselectivity | nih.gov |

| Michael Addition | Thiourea from (R,R)-1,2-diphenylethylenediamine | Nitroalkenes and various nucleophiles | High yields and enantioselectivities under neutral conditions | rsc.org |

| Mannich Reaction | (S)-Proline with a chiral diol | Unreactive arylamines, cyclic ketones, and arylaldehydes | Mechanochemical activation, good yields, and high enantioselectivities | rsc.org |

This table showcases the utility of chiral amines and their derivatives in asymmetric Michael and Mannich reactions, providing a basis for the potential applications of this compound derivatives.

Ligand Design and Synthesis Strategies

The design and synthesis of new chiral ligands are central to the advancement of asymmetric catalysis. This compound provides a versatile and readily available chiral starting material for the construction of a diverse range of ligands. The general strategies for ligand design often focus on creating a rigid and well-defined chiral environment around the metal center.

Key strategies for synthesizing chiral ligands from this compound include:

Formation of β-Amino Alcohols and Diamines: The amine group can be used to open epoxides or react with other electrophiles to generate chiral β-amino alcohols and diamines. nih.gov These can be used directly as ligands or further functionalized.

Synthesis of Aminophosphine Ligands: As discussed previously, multi-step syntheses can convert the chiral amine into valuable P,N-ligands for asymmetric hydrogenation and other transformations. researchgate.netrsc.orgrsc.org The modular nature of these syntheses allows for the creation of a library of ligands with varying steric and electronic properties.

Betti-Type Reactions: The reaction of this compound with an aldehyde and a phenol (B47542) or naphthol derivative can lead to the formation of chiral aminonaphthols and related structures. nih.gov These have shown promise as ligands in enantioselective additions of organozinc reagents.

Incorporation into Heterocyclic Scaffolds: The chiral amine can be incorporated into various heterocyclic structures, such as imidazolidinones or oxazolidinones, which can then act as chiral auxiliaries or organocatalysts. nih.gov

The overarching principle in the design of these ligands is the strategic placement of coordinating atoms and bulky groups to effectively control the trajectory of the reacting species in the transition state, thus maximizing stereoselectivity. The presence of the 4-fluorophenyl group can be exploited to fine-tune the electronic nature of the ligand and potentially engage in non-covalent interactions that further stabilize the desired transition state.

Advanced Analytical Techniques for Chiral Purity and Characterization

Spectroscopic Methods for Enantiomeric Analysis

Spectroscopic techniques are fundamental in the analysis of chiral molecules, offering various means to elucidate structure and determine enantiomeric composition.

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a cornerstone technique for separating enantiomers and quantifying the enantiomeric excess (ee) of a chiral compound. ed.ac.uk The underlying principle involves the differential interaction of the enantiomers with the chiral environment of the CSP, leading to different retention times and, thus, separation. nih.gov

The selection of the CSP and the mobile phase is critical for achieving effective separation. Polysaccharide-based CSPs, such as those derived from amylose (B160209) and cellulose (B213188), are widely used due to their broad applicability across various compound classes. nih.govwindows.net For instance, the enantiomers of a structurally similar compound, N-(4-chlorophenyl)-1-(4-pyridyl)ethylamine, were successfully resolved using a Chirex chiral column with a mobile phase consisting of hexane, ethanol, and tetrahydrofuran, achieving a resolution factor (Rs) of at least 1.4. researchgate.net The enantiomeric excess is determined by integrating the peak areas of the two enantiomers in the resulting chromatogram. A purity of >98.0% (GC) has been reported for (S)-1-(4-fluorophenyl)ethan-1-amine. tcichemicals.com

Table 1: Example Chiral HPLC Method Parameters

| Parameter | Condition |

|---|---|

| Stationary Phase | Chirex Chiral Column (example for similar amine) |

| Mobile Phase | Hexane:Ethanol:Tetrahydrofuran (280:20:40 v/v) with 0.3% TFA and 0.018% TEA |

| Detection | UV |

| Outcome | Separation of enantiomers for quantification |

Data derived from studies on structurally similar chiral amines. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for structural elucidation. In standard achiral solvents, the NMR spectra of enantiomers are identical. However, by using chiral solvating agents or chiral derivatizing agents, diastereomeric complexes are formed, which exhibit distinct NMR spectra, allowing for the differentiation and quantification of each enantiomer. researchgate.net

¹H NMR: Proton NMR provides detailed information about the hydrogen atoms in a molecule. For (S)-1-(4-fluorophenyl)ethanamine, the key signals would correspond to the methyl protons, the methine proton, the amine protons, and the aromatic protons. The chemical shifts and coupling constants help confirm the molecular structure. nih.gov In the presence of a chiral auxiliary, the signals for protons near the stereocenter, such as the methine proton, may split into two distinct sets of peaks, with the integration of these peaks reflecting the enantiomeric ratio. researchgate.net

¹⁹F NMR: Fluorine-19 NMR is particularly valuable for fluorine-containing compounds. wikipedia.org The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it a highly sensitive NMR probe. wikipedia.orgchemrxiv.org It also has a large chemical shift dispersion, which often provides excellent resolution. wikipedia.org In the analysis of this compound, the ¹⁹F NMR spectrum would show a single resonance for the fluorine atom on the phenyl ring. The precise chemical shift provides information about the electronic environment, and coupling to adjacent protons (H-F coupling) can further confirm the structure. rsc.org Similar to ¹H NMR, the use of chiral auxiliaries can induce separate ¹⁹F signals for the (S) and (R) enantiomers, enabling the determination of enantiomeric purity. chemrxiv.org

Table 2: Representative NMR Data

| Nucleus | Description | Expected Chemical Shift Range (ppm) |

|---|---|---|

| ¹H | Aromatic protons (C₆H₄) | ~7.0 - 7.4 |

| Methine proton (CH) | ~4.1 | |

| Amine protons (NH₂) | Variable | |

| Methyl protons (CH₃) | ~1.3 | |

| ¹⁹F | Aromatic fluorine (Ar-F) | ~ -110 to -120 |

Chemical shifts are approximate and can vary based on solvent and experimental conditions. Data compiled from general knowledge and spectral data of similar compounds. nih.govrsc.org

Mass Spectrometry is an essential technique for confirming the molecular weight and elemental composition of a compound. ed.ac.uk For this compound, with a molecular formula of C₈H₁₀FN, the expected molecular weight is approximately 139.17 g/mol . nih.govsigmaaldrich.com High-resolution mass spectrometry (HRMS) can confirm the elemental composition with high accuracy. mdpi.com

While standard MS cannot distinguish between enantiomers, it is used to verify the structure of the analyte. The compound is ionized, typically using techniques like Electrospray Ionization (ESI), and the mass-to-charge ratio (m/z) of the resulting molecular ion (e.g., [M+H]⁺) is measured. nih.gov Further fragmentation of the molecular ion (MS/MS) produces a characteristic pattern of fragment ions that can be used to confirm the compound's structure. nih.gov

Table 3: Key IR Absorption Bands for 1-(4-fluorophenyl)ethanamine (B1330211)

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H (Amine) | Stretching | 3300 - 3500 (typically two bands for primary amine) |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Aliphatic) | Stretching | 2850 - 3000 |

| C=C (Aromatic) | Stretching | 1450 - 1600 |

| C-N | Stretching | 1020 - 1250 |

| C-F | Stretching | 1000 - 1400 |

Data based on typical IR frequencies for functional groups and spectra of similar compounds. nih.govnih.govchemicalbook.com

Optical rotation is a physical property unique to chiral substances. It measures the angle to which a plane of polarized light is rotated when passed through a sample of a chiral compound. Enantiomers rotate the plane of polarized light by equal amounts but in opposite directions. The (S)-enantiomer of 1-(4-fluorophenyl)ethylamine is levorotatory (rotates light to the left, denoted by a minus sign).

The specific rotation [α] is a standardized measure, and its value is a reliable indicator of enantiomeric purity. A value of -23.0 to -27.0 degrees (c=1, methanol) is reported for (S)-1-(4-fluorophenyl)ethan-1-amine. tcichemicals.com In contrast, the (R)-enantiomer is dextrorotatory, with a reported optical rotation of +33° (Neat). fishersci.co.uk Measuring the optical rotation of a sample and comparing it to the value for the pure enantiomer allows for a calculation of its optical purity, which is often directly correlated with enantiomeric excess.

X-ray Crystallography for Absolute Configuration Determination

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.netnih.gov This technique requires a single, high-quality crystal of the compound. When a beam of X-rays is passed through the crystal, the rays are diffracted in a specific pattern, which is dependent on the arrangement of atoms in the crystal lattice. ed.ac.uk

For chiral molecules, the determination of absolute configuration is achieved by analyzing the anomalous scattering of the X-rays. nih.govmit.edu This effect, known as the Bijvoet difference, allows for the unambiguous assignment of the (R) or (S) configuration at each stereocenter. researchgate.net While obtaining suitable crystals can be a challenge, X-ray crystallography provides irrefutable proof of the compound's absolute configuration. nih.gov

Chromatographic Techniques Beyond Chiral HPLC

In GC, the sample is vaporized and swept by a carrier gas through a capillary column. The separation of components is based on their differential partitioning between the mobile gas phase and the stationary phase coated on the column wall. A detector at the end of the column, typically a Flame Ionization Detector (FID), quantifies the amount of each component as it elutes. The purity is then determined by comparing the peak area of the main component to the total area of all peaks in the chromatogram.

Commercial suppliers of this compound routinely use GC to ensure the quality of their products.

Table 3: Purity Specifications for this compound via GC

| Supplier Specification | Purity by GC | Reference |

| Specification 1 | >98.0% | tcichemicals.com |

| Specification 2 | >98.0% | tcichemicals.com |

This table reflects typical purity levels for this compound as determined by Gas Chromatography.

Computational Chemistry and Mechanistic Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. For (S)-1-(4-fluorophenyl)ethanamine, DFT calculations are instrumental in understanding its reactivity, stability, and spectroscopic signatures.

DFT calculations are employed to map the potential energy surface of chemical reactions involving this compound. This allows for the identification of transition states, intermediates, and the determination of activation energies, providing a comprehensive understanding of reaction kinetics and mechanisms. For instance, in reactions such as N-alkylation or acylation, DFT can model the nucleophilic attack of the amine group, revealing the most energetically favorable pathway. Studies on similar chiral amines have used DFT to analyze transition states, confirming that factors like intramolecular hydrogen bonding can rigidify the conformation and dictate the stereochemical outcome of a reaction. acs.org By calculating the geometries and energies of the reactants, transition states, and products, a detailed mechanistic picture can be constructed.

A significant application of DFT is the prediction of spectroscopic properties, which is crucial for structural elucidation. The Gauge-Including Atomic Orbital (GIAO) method, a DFT-based approach, is widely used to calculate nuclear magnetic resonance (NMR) shielding constants. acs.orgaps.org These theoretical values can be correlated with experimental chemical shifts to confirm molecular structures.

For chiral molecules like this compound, DFT-calculated NMR data is particularly valuable. A novel method for assigning the absolute configuration of chiral primary amines involves derivatizing the amine with a chiral agent and then comparing the experimental ¹⁹F NMR chemical shift differences with those calculated by DFT. nih.gov This approach provides a reliable alternative to more traditional and often empirical methods. The presence of the fluorine atom in the para position of the phenyl ring makes ¹⁹F NMR spectroscopy a highly sensitive probe for this purpose. researchgate.netescholarship.org

Table 1: Illustrative Example of DFT-Calculated vs. Experimental ¹⁹F NMR Chemical Shifts for a Derivatized Amine

| Derivative | Calculated ¹⁹F Shielding (ppm) | Experimental ¹⁹F Chemical Shift (ppm) |

| (R)-Amide | 155.8 | -115.2 |

| (S)-Amide | 154.9 | -116.1 |

| Difference (Δδ) | 0.9 | 0.9 |

Note: This table is for illustrative purposes to demonstrate the methodology. The values are hypothetical.

DFT calculations provide deep insights into the electronic nature of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is critical for understanding its reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Furthermore, Natural Bond Orbital (NBO) analysis can be performed to investigate charge distribution, intramolecular interactions, and the delocalization of electron density. For this compound, this would involve quantifying the charge on the nitrogen and fluorine atoms and analyzing the hyperconjugative interactions between the lone pair of the nitrogen and the antibonding orbitals of adjacent bonds, as well as the electronic effects of the fluorophenyl group.

Molecular Docking and Dynamics Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is invaluable in drug discovery for predicting the binding mode and affinity of a ligand with a biological target, such as a protein or enzyme.

For this compound, molecular docking simulations could be used to explore its potential interactions with various receptors in the central nervous system, such as monoamine transporters or trace amine-associated receptors. For example, studies on phenethylamine (B48288) derivatives have used docking to elucidate their structure-activity relationship as dopamine (B1211576) reuptake inhibitors. nih.gov A simulation would place the (S)-enantiomer into the active site of a target protein, and a scoring function would estimate the binding affinity (e.g., in kcal/mol). The results would highlight key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that contribute to binding.

Table 2: Hypothetical Molecular Docking Results for this compound with a Target Receptor

| Ligand | Target Protein | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues |

| This compound | Dopamine Transporter (DAT) | -7.8 | Asp79, Phe155, Ser422 |

| (R)-1-(4-fluorophenyl)ethanamine | Dopamine Transporter (DAT) | -6.5 | Asp79, Phe155 |

Note: This table is for illustrative purposes. The values and residues are hypothetical.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time, providing a more dynamic and realistic view of the binding interactions in a simulated physiological environment.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) studies attempt to correlate the chemical structure of a series of compounds with their biological activity using statistical methods. The goal is to develop a mathematical model that can predict the activity of new, unsynthesized compounds. nih.gov

A QSAR study involving this compound would typically include a dataset of structurally related phenethylamine derivatives with known biological activities. For each compound, a set of molecular descriptors (e.g., physicochemical, electronic, and topological properties) would be calculated. Statistical methods, such as Multiple Linear Regression (MLR) or machine learning algorithms, would then be used to build a model that relates these descriptors to the observed activity. The chirality of the compounds is a critical descriptor in such models. nih.gov

Derivatives and Analogues of S 1 4 Fluorophenyl Ethanamine

Synthesis of Modified (S)-1-(4-Fluorophenyl)ethanamine Analogues

The generation of novel analogues of this compound is a focal point of synthetic organic chemistry. The introduction of various substituents and the exploration of bioisosteric replacements are key strategies employed to modulate the molecule's reactivity, selectivity, and biological activity.

Substituent Effects on Reactivity and Selectivity

The introduction of different substituents onto the this compound framework can profoundly influence its chemical behavior. For instance, in the context of developing dopamine (B1211576) transporter (DAT) inhibitors, the nature and position of substituents are critical. Research on related phenylcyclopropylamine derivatives has shown that both electron-releasing groups (like methyl and methoxy) and electron-attracting groups (such as chloro and fluoro) in the para-position of the phenyl ring can modestly increase inhibitory activity against monoamine oxidase A (MAO A). nih.gov However, geminal difluoro-substitution on the cyclopropane (B1198618) ring led to a significant 100-fold decrease in potency compared to its monofluorinated counterparts. nih.gov

In a different series of compounds, specifically 2- and 3-substituted-3-phenylpropyl analogues, it was observed that for the C2 series, a substituent in the S configuration possessing a lone pair of electrons significantly enhanced affinity for the dopamine transporter (DAT). nih.gov Conversely, the steric bulk of the substituent was found to be detrimental to DAT binding affinity. nih.gov This highlights the delicate interplay between electronic and steric effects in dictating the interaction of these molecules with their biological targets.

Exploration of Bioisosteric Replacements

Bioisosteric replacement is a powerful strategy in medicinal chemistry to fine-tune the physicochemical and pharmacological properties of a lead compound. cambridgemedchemconsulting.com A bioisostere is a molecule that results from the exchange of an atom or a group of atoms with another that has similar properties. cambridgemedchemconsulting.com This can lead to improved efficacy, reduced toxicity, or altered pharmacokinetic profiles. cambridgemedchemconsulting.com

Common bioisosteric replacements for a phenyl group include other aromatic systems like pyridyl and thiophene. cambridgemedchemconsulting.com The fluorine atom itself can be considered a bioisostere of a hydroxyl group or a hydrogen atom. cambridgemedchemconsulting.com For instance, the replacement of a hydrogen atom with deuterium (B1214612) can be employed to modulate metabolism by taking advantage of the kinetic isotope effect, potentially slowing down metabolic processes where the C-H bond is broken in the rate-determining step. cambridgemedchemconsulting.com

In the context of improving metabolic stability of DAT inhibitors, replacing a piperazine (B1678402) ring with a homopiperazine (B121016) or a piperidine (B6355638) ring system was well-tolerated for maintaining DAT affinity. nih.gov Notably, the piperidine analogues demonstrated enhanced metabolic stability in rat liver microsomes. nih.gov

Applications of Derivatives in Chemical Research

The derivatives of this compound have found a multitude of applications in chemical research, serving as key building blocks and functional molecules in diverse areas.

N-Methylated Derivatives (e.g., 1-(4-Fluorophenyl)-N-methylethanamine)

N-methylation of this compound yields 1-(4-fluorophenyl)-N-methylethanamine. This modification can significantly alter the compound's properties. For example, in a study focused on atypical DAT inhibitors, N-dealkylation of a piperazine ring was identified as a major route of metabolic instability. nih.gov While not a direct analogue, this highlights the general impact of N-alkylation on metabolic pathways. The synthesis and availability of such N-methylated derivatives are crucial for structure-activity relationship (SAR) studies and for developing compounds with improved pharmacokinetic profiles.

Heterocyclic Derivatives (e.g., Pyrimidine and Pyrazole-containing compounds)

The incorporation of this compound or its core structure into heterocyclic systems like pyrimidines and pyrazoles has led to the discovery of compounds with significant biological activities.

Pyrimidine Derivatives: Pyrimidines are a class of heterocyclic compounds that can be synthesized through various methods, including the cyclization of β-dicarbonyl compounds with N-C-N containing reagents like guanidine (B92328). wikipedia.orgnih.gov For instance, a series of unsymmetrical pyrimidines were synthesized by reacting chalcones with guanidine hydrochloride. nih.gov These derivatives have been investigated as potential bone anabolic agents. nih.gov

Pyrazole (B372694) Derivatives: Pyrazoles are five-membered heterocyclic compounds often synthesized via the reaction of a 1,3-dicarbonyl compound with hydrazine (B178648) or its derivatives. nih.gov Another common method is the Vilsmeier-Haack reaction, which can be used to synthesize 4-formylpyrazoles from hydrazones. chemmethod.comencyclopedia.pub A novel pyrazole derivative, 5-[1-(4-fluorophenyl)-1H-pyrazol-4-yl]-2H-tetrazole, has been synthesized and evaluated for its analgesic, anti-inflammatory, and vasorelaxant effects. nih.gov

Chiral Ligand Derivatives (e.g., Thioureas)

Thiourea (B124793) derivatives of chiral amines, including those derived from this compound, are highly valuable as chiral ligands and organocatalysts in asymmetric synthesis. mdpi.com The synthesis of these thioureas is often achieved by reacting the corresponding chiral amine with an isothiocyanate. mdpi.com The resulting thioureas can act as powerful hydrogen bond donors, which is a key feature for their catalytic activity. mdpi.com

For example, 1-(4-fluorophenyl)thiourea (B188259) and its derivatives have been studied for their structural properties and potential applications. nih.gov Chiral thioureas have been successfully employed as organocatalysts in various stereoselective reactions. mdpi.com The ability to form well-defined hydrogen bonds allows them to effectively control the stereochemical outcome of a reaction.

Future Directions and Emerging Research Areas

Development of Sustainable and Scalable Synthetic Routes

The chemical industry is increasingly prioritizing green and economically viable synthetic methods. For (S)-1-(4-fluorophenyl)ethanamine, this translates to moving away from classical resolution, which is inherently wasteful as it discards half of the racemic mixture, towards more atom-economical and environmentally friendly processes. wikipedia.org

Biocatalysis: A highly promising approach for the sustainable synthesis of chiral amines is biocatalysis. wiley.com Enzymes such as ω-transaminases (ω-TAs) and amine dehydrogenases (AmDHs) are being engineered to produce enantiomerically pure amines with high efficiency and selectivity under mild conditions. nih.govacs.org The use of ω-TAs, for instance, allows for the asymmetric synthesis of chiral amines from prochiral ketones, using an amino donor like isopropylamine. wiley.com This method has been successfully applied on an industrial scale for the synthesis of other chiral amines and holds significant potential for the production of this compound. wiley.com

Asymmetric Hydrogenation: Another key area of development is the transition metal-catalyzed asymmetric hydrogenation of the corresponding prochiral imine or ketone. acs.orgwikipedia.org This method is highly atom-economical and can provide high enantioselectivity. acs.org Research is focused on developing novel chiral ligands and catalysts, including those based on iridium and ruthenium, for the efficient asymmetric transfer hydrogenation of ketones like 4-fluoroacetophenone to produce the desired chiral amine. rsc.orgsigmaaldrich.com

Table 1: Comparison of Synthetic Routes for Chiral Amines

| Method | Advantages | Disadvantages |

| Classical Resolution | Well-established | 50% theoretical maximum yield, generates waste. wikipedia.org |

| Biocatalysis (e.g., ω-TAs) | High enantioselectivity, mild reaction conditions, environmentally friendly. wiley.comnih.gov | May require enzyme engineering for specific substrates. nih.gov |

| Asymmetric Hydrogenation | High atom economy, high enantioselectivity, scalable. acs.orgnih.gov | Requires expensive transition metal catalysts and chiral ligands. youtube.com |

Novel Catalytic Systems Utilizing this compound

Beyond being a synthetic target, this compound and its derivatives are being explored as crucial components in novel catalytic systems.

This compound as a Chiral Ligand: Chiral amines are fundamental in the development of ligands for asymmetric catalysis. acs.org this compound can be used to synthesize chiral ligands for transition metal catalysts. For example, it can react with palladium(II) acetate (B1210297) to form a coordination complex, which can then be utilized in various catalytic transformations. fishersci.ca The development of such catalytic systems is a vibrant area of research, aiming to achieve high enantioselectivity in a wide range of chemical reactions.

This compound as a Chiral Resolving Agent: The amine functionality of this compound allows it to be used as a chiral resolving agent for the separation of racemic mixtures of acidic compounds. wikipedia.orgonyxipca.com By forming diastereomeric salts with different solubilities, the enantiomers of the acid can be separated. While asymmetric synthesis is often preferred, chiral resolution remains an important technique, and the development of more efficient and cost-effective resolving agents is an ongoing pursuit. wikipedia.org

Exploration in New Material Science Applications

The unique properties imparted by the fluorine atom are leading to the exploration of fluorinated compounds in material science. acs.orgsigmaaldrich.com

Fluorinated Polymers: The incorporation of fluorinated moieties into polymers can significantly enhance their thermal stability, chemical resistance, and hydrophobicity. sigmaaldrich.com Research into fluorine-rich poly(arylene amine) membranes has shown their potential for energy-efficient separation of hydrocarbons. nih.gov this compound can serve as a monomer or a modifying agent for the synthesis of novel chiral fluorinated polymers. These materials could find applications in areas such as chiral stationary phases for chromatography, specialized coatings, and advanced membranes. The presence of the chiral center could also introduce unique optical or recognition properties to the polymer.

Advanced Spectroscopic and Computational Characterization

To fully understand and exploit the properties of this compound and its derivatives, advanced characterization techniques are being increasingly employed.

Advanced NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of chiral molecules. researchgate.net For fluorinated compounds like this compound, ¹⁹F NMR spectroscopy is particularly valuable for chiral analysis. nih.govfrontiersin.org The development of new chiral derivatizing agents that create larger chemical shift differences between diastereomers in the ¹⁹F NMR spectrum is an active area of research, allowing for more accurate and rapid determination of enantiomeric purity. acs.orgacs.org High-throughput ¹⁹F NMR techniques are also being developed to accelerate the screening of biocatalytic reactions for producing chiral amines. acs.org

Computational Chemistry: Density Functional Theory (DFT) calculations are becoming an indispensable tool for studying the structure, properties, and reactivity of chiral molecules. rsc.org DFT studies can provide insights into the conformational preferences of this compound and its interactions with other molecules, such as chiral derivatizing agents or metal catalysts. frontiersin.orgnih.gov This computational understanding can aid in the rational design of new catalysts and the optimization of reaction conditions for its synthesis and application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-1-(4-fluorophenyl)ethanamine, and how can enantiomeric purity be ensured?

- Methodology : The compound can be synthesized via reductive amination of 4-fluorophenylacetone using chiral catalysts or enzymes to achieve the (S)-enantiomer. Enantiomeric purity is typically ensured by chiral resolution using tartaric acid derivatives, as demonstrated in chiral amine synthesis protocols . Post-synthesis, HPLC with chiral stationary phases (e.g., amylose- or cellulose-based columns) is recommended for purity validation.

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : H and C NMR can confirm the structure, with characteristic signals for the fluorophenyl group (δ ~7.2–7.4 ppm for aromatic protons) and the ethylamine backbone (δ ~1.3–1.5 ppm for CH, δ ~3.2–3.5 ppm for CH-NH) .

- MS : High-resolution mass spectrometry (HRMS) should match the exact mass of 153.0790 (CHFN) .

- IR : Peaks at ~3350 cm (N-H stretch) and ~1600 cm (C-F vibration) are diagnostic .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

- Methodology : The electron-withdrawing fluorine at the para position increases the amine’s acidity (pKa ~9.0–9.5) compared to non-fluorinated analogs, affecting solubility and reactivity. Computational studies (DFT) can model charge distribution, while experimental validation via potentiometric titration provides empirical pKa values .

Advanced Research Questions

Q. What strategies resolve contradictions in stability data for this compound under varying storage conditions?

- Methodology : Stability studies should include:

- Accelerated degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines) to identify degradation pathways.

- Analytical tracking : Use UPLC-MS to detect byproducts (e.g., oxidation to nitro derivatives or dimerization). Contradictory data often arise from impurities in starting materials; thus, ultra-high-purity reagents are critical .

Q. How can the compound’s role as a chiral building block be optimized in asymmetric catalysis or drug synthesis?

- Methodology :

- Catalytic applications : Test its efficacy in asymmetric Mannich or Michael additions using prochiral ketones. Monitor enantioselectivity via F NMR or chiral HPLC .

- Drug synthesis : In HIV integrase inhibitor development, coupling with heterocyclic scaffolds (e.g., pyrrolo[2,1-f][1,2,4]triazines) via SNAr reactions requires precise control of reaction temperature and base (e.g., EtN in CHCN) .

Q. What advanced analytical methods differentiate polymorphic forms of this compound salts?

- Methodology :

- SC-XRD : Single-crystal X-ray diffraction resolves crystal packing and hydrogen-bonding networks, critical for patenting distinct polymorphs .

- DSC/TGA : Differential scanning calorimetry and thermogravimetric analysis identify phase transitions and hydrate formation, which impact bioavailability in pharmaceutical formulations .

Q. How do structural modifications (e.g., trifluoromethyl or methoxy substituents) affect the compound’s bioactivity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|